N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
Description
N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.5]dec-3-ene core. The compound’s structure includes:
- 3,4-Dimethoxyphenyl group: Attached via an acetamide linkage, this moiety contributes to electronic and steric properties.
- Spirocyclic system: The 1,4-diazaspiro[4.5]dec-3-ene core combines two fused rings (4- and 5-membered), creating a rigid scaffold that influences conformational stability.
- Substituents: An 8-methyl group and a 3-phenyl group on the spiro system further modulate steric and electronic interactions.
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide |
InChI |
InChI=1S/C25H29N3O4/c1-17-11-13-25(14-12-17)27-23(18-7-5-4-6-8-18)24(30)28(25)16-22(29)26-19-9-10-20(31-2)21(15-19)32-3/h4-10,15,17H,11-14,16H2,1-3H3,(H,26,29) |
InChI Key |
IYDYJHGLURTARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves several steps. One method includes the oxidative cleavage of tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate, followed by amine coupling and deprotection of the Boc group . The coupling reaction typically uses O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as a coupling reagent, and the deprotection is carried out using hydrochloric acid in 1,4-dioxane .
Chemical Reactions Analysis
N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent for the treatment of pain and cancer due to its ability to inhibit PDE7 and arrest cell growth . Additionally, it has applications in the development of chiral medicines, LCD materials, and biological pesticides .
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves the inhibition of specific enzymes and pathways. For example, it inhibits PDE7, which plays a role in the regulation of inflammatory responses and cell proliferation . This inhibition leads to the arrest of cell growth and induction of apoptosis in neoplastic cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Parameters
The target compound is compared to analogs with modifications in:
- Aromatic substituents (e.g., halogenation, methoxy positioning).
- Spiro ring size (e.g., [4.4], [4.5], [4.6]).
- Functional groups (e.g., oxo, methyl, phenyl).
Table 1: Structural and Physicochemical Comparison
Impact of Structural Modifications
A. Aromatic Substituents
- Methoxy Positioning : 3,4-Dimethoxy (target) vs. 3,5-dimethoxy () alters electronic effects. The 3,4-substitution may enhance π-π stacking due to asymmetry .
B. Spiro Ring Size
- [4.5] vs.
- [4.6] Systems (): Larger spiro rings allow greater rotational freedom, possibly improving binding to flexible targets .
C. Functional Groups
- Methyl and Phenyl Groups : The 8-methyl and 3-phenyl groups on the spiro core (target compound) introduce steric bulk, which may limit off-target interactions.
Crystallographic and Conformational Insights
- Dihedral Angles : In analogs like those in , dihedral angles between aromatic rings (e.g., 54.8°–77.5°) influence molecular packing and hydrogen bonding. Similar variations are expected in the target compound .
- Synthetic Methods : Coupling reagents like EDC () are commonly used for acetamide synthesis, suggesting shared synthetic pathways for the target and analogs .
Biological Activity
Chemical Structure and Properties
N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a complex organic molecule characterized by its unique spirocyclic structure and multiple functional groups. The presence of the dimethoxyphenyl group suggests potential interactions with various biological targets, particularly in the central nervous system.
Anticonvulsant Activity
Compounds with similar structures often exhibit anticonvulsant properties. For instance, derivatives of acetamides and spirocyclic compounds have been studied for their effects on sodium channels and their ability to modulate neuronal excitability. Research indicates that modifications in the phenyl ring can enhance anticonvulsant activity by affecting the binding affinity to sodium channels, thereby preventing excessive neuronal firing.
Antitumor Potential
Several studies have highlighted the anticancer potential of compounds featuring diazaspiro structures. These compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth.
Anti-inflammatory Properties
Compounds similar to this compound have also been investigated for their anti-inflammatory effects. The presence of methoxy groups can enhance lipophilicity and cellular permeability, leading to improved bioactivity against inflammatory mediators.
Structure-Activity Relationship (SAR)
Research has shown that the biological activity of acetamide derivatives is highly dependent on their structural features. For example:
- Substituents on the aromatic ring : Electron-donating groups like methoxy enhance activity, while electron-withdrawing groups may reduce it.
- Spirocyclic structure : The rigidity provided by the spiro structure can improve binding to biological targets.
In Vivo Studies
In animal models, compounds with similar scaffolds have demonstrated significant efficacy in reducing seizure frequency and severity in models of epilepsy. For instance, certain spirocyclic acetamides exhibited ED50 values comparable to established antiepileptic drugs.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticonvulsant | N-benzyl 2-acetamido derivatives | Significant reduction in seizure activity |
| Antitumor | Spirocyclic amides | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Methoxy-substituted phenyl compounds | Inhibition of pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
